molecular formula C22H20ClN3O2S B2475993 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 919707-63-4

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2475993
CAS RN: 919707-63-4
M. Wt: 425.93
InChI Key: UQLTXVICFHMPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C22H20ClN3O2S and its molecular weight is 425.93. The purity is usually 95%.
BenchChem offers high-quality (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Research on urea, thiourea, and selenourea derivatives with thiazole moieties, synthesized through nucleophilic addition reactions, highlights the potential of these compounds as potent antioxidants. Preliminary structure–activity relationship studies indicate that compounds with selenourea functionality and halogen groups exhibit significant antioxidant activity, suggesting that similar functionalities in the queried compound could offer antioxidant properties (Reddy et al., 2015).

Antimicrobial Activity

A series of novel imidazole bearing isoxazole derivatives have been prepared and evaluated for their antimicrobial activity. Some of these compounds demonstrated potential as antimicrobial agents, indicating that the structural components present in the compound of interest may contribute to antimicrobial properties (Maheta, Patel, & Naliapara, 2012).

Lipase and α-Glucosidase Inhibition

Compounds derived from acetohydrazide and thiosemicarbazides have been investigated for their lipase and α-glucosidase inhibition activities. These studies found significant inhibitory effects, suggesting the potential of structurally similar compounds for applications in metabolic disorder treatments (Bekircan, Ülker, & Menteşe, 2015).

Photophysical Properties

The molecular design of donor-acceptor molecules has led to the development of compounds with unique luminescence properties, such as delayed fluorescence and room-temperature phosphorescence. This implies that the queried compound, with its complex structure, could be explored for its photophysical properties and potential applications in optoelectronics or as a luminescent probe (Wen et al., 2021).

Anticancer Activity

Pyrazole derivatives containing oxa/thiadiazolyl and pyrazolyl moieties have been synthesized and evaluated for their anticancer activity. The presence of such moieties in compounds has been associated with high potency against cancer cell lines, suggesting that the structural elements of the compound may also confer anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-14-6-5-7-16(12-14)13-29-22-24-10-11-26(22)21(27)19-15(2)28-25-20(19)17-8-3-4-9-18(17)23/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLTXVICFHMPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.